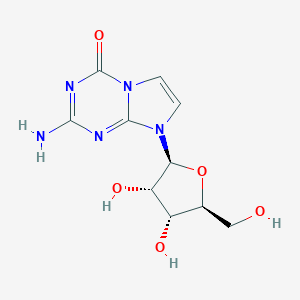

5-Aza-7-deaza Guanosine

Description

The exact mass of the compound 2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 344511. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Aza-7-deaza Guanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aza-7-deaza Guanosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-8-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-8-12-9-14(1-2-15(9)10(19)13-8)7-6(18)5(17)4(3-16)20-7/h1-2,4-7,16-18H,3H2,(H2,11,13,19)/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUTYCUKRGSIGL-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=NC2=O)N)N1C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2C(=NC(=NC2=O)N)N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67410-65-5 | |

| Record name | 2-Amino-8-β-D-ribofuranosylimidazo[1,2-a]-1,3,5-triazin-4(8H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67410-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

discovery and history of 5-Aza-7-deaza Guanosine

From Antiviral Isostere to Hachimoji DNA: The Structural Evolution of a Synthetic Purine

Executive Summary

5-Aza-7-deaza guanosine (systematically known as 2-aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one ribonucleoside ) represents a pivotal innovation in nucleoside chemistry.[1][2][3] By transposing the nitrogen at position 7 to position 5 of the purine scaffold, this isomer retains the Watson-Crick face of guanine while eliminating the Hoogsteen binding face.[2][4][5] This structural "glitch" has profound implications: it creates a privileged scaffold for antiviral therapeutics (inhibiting viral NS5B polymerases), enables silver-mediated metallo-DNA nanostructures, and serves as the "P" base in the expanded eight-letter genetic alphabet (Hachimoji DNA).

Chemical Identity & Structural Biology

The molecule is a purine isomer where the imidazole ring is fused to a 1,3,5-triazine ring rather than a pyrimidine ring.[3][6] This alteration fundamentally changes the electronic landscape of the base.

| Feature | Guanosine (Natural) | 5-Aza-7-deaza Guanosine (Synthetic) |

| Systematic Name | 2-amino-9-ribofuranosylpurin-6-one | 2-amino-8-ribofuranosylimidazo[1,2-a][1,3,5]triazin-4-one |

| Scaffold | Purine (Imidazo[4,5-d]pyrimidine) | Imidazo[1,2-a][1,3,5]triazine |

| H-Bond Donor/Acceptor | N7 (Acceptor) | C7 (Non-polar) |

| Bridgehead | C5 | N5 |

| Major Groove | Electronegative (N7) | Hydrophobic (C7-H) |

| Genetic Code Role | "G" (Standard) | "P" (Hachimoji) |

The "Recoding" of Molecular Recognition

The shift of Nitrogen-7 to Position-5 (bridgehead) has two critical consequences:

-

Loss of Hoogsteen Pairing: Natural guanine uses N7 to form Hoogsteen pairs (crucial for G-quadruplexes and triplexes). 5-Aza-7-deaza guanosine has a carbon at position 7, effectively "deleting" this interaction capability.[6] This forces the molecule into standard Watson-Crick geometry, reducing secondary structure artifacts in sequencing and synthesis.

-

Electronic Redistribution: The N5 bridgehead alters the pKa of N1, modifying the stability of base pairs. However, it retains the N1-H and 2-NH2 motifs, allowing it to pair with Cytosine (in standard DNA) or specific synthetic partners (in expanded alphabets).

Historical Genesis & Discovery

The history of 5-Aza-7-deaza guanosine is not linear; it bifurcates into medicinal chemistry and synthetic biology.

Phase I: The Antiviral Quest (1970s - 2000s)

Early research focused on "walking around the ring"—systematically replacing carbons with nitrogens (aza) and nitrogens with carbons (deaza) to create antimetabolites. The goal was to fool viral polymerases.

-

Mechanism: As a nucleoside analog, the triphosphate form competes with GTP. The 5-aza-7-deaza modification distorts the active site of viral RNA-dependent RNA polymerases (specifically NS5B in Flaviviruses like HCV and Dengue), leading to chain termination or lethal mutagenesis.

Phase II: The Supramolecular Era (Seela Group, 2010s)

Prof. Frank Seela’s group (University of Osnabrück) pioneered the use of this scaffold for Metallo-DNA . They discovered that while the molecule mimics Guanine, its altered electronic density allows it to form stable, programmable pairs with Cytosine mediated by Silver ions (Ag+).

-

Key Finding: The dZ–Ag+–dC pair.[2] Unlike natural base pairs held by hydrogen bonds, this hybrid pair traps a metal ion, creating conductive DNA nanowires.

Phase III: Hachimoji DNA (Benner Group, 2019)

The molecule achieved global fame as "P" in the landmark Science paper by Steven Benner’s team. They constructed an 8-letter genetic system (A, T, G, C, P, Z, S, B).

-

Role: "P" (5-aza-7-deaza-dG) pairs with "Z" (6-amino-5-nitro-2(1H)-pyridone).

-

Significance: This proved that the "Schrödinger's cat" of genetics—the idea that life is strictly limited to 4 bases—was false. The P:Z pair fits perfectly into the double helix, maintaining thermodynamic stability and supporting transcription by modified T7 RNA polymerases.

Synthesis Protocol: The "Seela-Vorbruggen" Method

Disclaimer: This protocol describes the synthesis of the 2'-deoxyribonucleoside form (for DNA applications). For the ribonucleoside, the starting sugar is replaced with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Core Reaction Logic

The synthesis relies on the Vorbrüggen Glycosylation , a Lewis acid-catalyzed coupling between a silylated base and a protected sugar.

Reagents:

-

Base: 2-aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one (The "Nucleobase").[7]

-

Sugar: 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride (The "Donor").

-

Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or SnCl4.

-

Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Workflow

-

Silylation (Activation of the Base):

-

Suspend the dried nucleobase in HMDS (Hexamethyldisilazane).

-

Add a catalytic amount of Ammonium Sulfate.

-

Reflux for 4–6 hours under Argon until the solution becomes clear (indicates formation of the bis-silylated intermediate).

-

Evaporate excess HMDS in vacuo to yield the silylated base as a moisture-sensitive foam.

-

-

Glycosylation (The Coupling):

-

Dissolve the silylated base in anhydrous MeCN.

-

Add the halogenose sugar (dissolved in MeCN).

-

Cool to 0°C. Add TMSOTf dropwise.

-

Stir at room temperature for 2–4 hours.

-

Mechanism Check: The N8 position (equivalent to N9 in purines) attacks the C1' of the sugar. The bulky toluoyl protecting groups on the sugar direct the attack to the β-face (forming the biologically relevant β-anomer).

-

-

Deprotection:

-

Treat the coupled product with Methanolic Ammonia (saturated) at room temperature for 24 hours.

-

This removes the p-toluoyl groups from the sugar and any acyl groups on the exocyclic amine.

-

-

Purification:

-

Flash chromatography on Silica Gel (DCM/MeOH gradient).

-

Recrystallization from water/methanol.[8]

-

Visualization: Pathways & Logic

Diagram 1: The Hachimoji Expansion Logic

This diagram illustrates how the 5-Aza-7-deaza scaffold ("P") integrates into the expanded genetic alphabet by complementing the "Z" base.

Caption: The structural derivation of the "P" base from standard Guanine and its integration into the Hachimoji genetic system via specific hydrogen bonding with "Z".

Diagram 2: Synthetic Workflow (Vorbrüggen)

A flowchart detailing the critical steps in synthesizing the nucleoside.

Caption: Step-by-step Vorbrüggen glycosylation protocol for the synthesis of 5-Aza-7-deaza nucleosides.

Therapeutic & Diagnostic Applications[10]

1. Antiviral Potency (HCV & Flaviviruses)

The ribonucleoside form (5-Aza-7-deaza-G) acts as a chain terminator or mutagen.

-

Target: NS5B RNA-dependent RNA polymerase.

-

Mechanism: The triphosphate metabolite is incorporated into nascent viral RNA. The altered ring structure (specifically the lack of N7) disrupts the polymerase's "grip" on the template-primer duplex, stalling replication.

-

Advantage: Unlike Ribavirin (which is promiscuous), this scaffold shows higher specificity for viral polymerases over human mitochondrial polymerases, reducing toxicity.

2. Metallo-DNA Nanowires

Researchers use the dZ (deoxy form) to create conductive DNA.

-

Protocol: In a DNA duplex, replace a G-C pair with dZ-C. Add Ag+ ions.[2]

-

Result: The Ag+ displaces the proton at N3 of Cytosine and coordinates with N7 (now C7-H, but the geometry forces Ag binding between the bases) and the exocyclic amines. This forms a dZ--Ag+--dC bridge.[2]

-

Utility: These metal-mediated base pairs are used to construct logic gates in DNA computing and conductive nanowires for molecular electronics.

References

-

Hachimoji DNA and RNA: A genetic system with eight building blocks.

-

5-Aza-7-deaza-2'-deoxyguanosine and 2'-Deoxycytidine Form Programmable Silver-Medi

- Source: Chemistry – A European Journal (2018)

-

URL:[Link]

-

Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents.

-

7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionaliz

- Source: Acta Crystallographica Section C (2020)

-

URL:[Link]

-

Resolving Ultrafast Photoinitiated Dynamics of the Hachimoji 5-aza-7-deazaguanine Nucleobase.

- Source: The Journal of Physical Chemistry A (2020)

-

URL:[Link]

Sources

- 1. Anomeric 5-Aza-7-deaza-2'-deoxyguanosines in Silver-Ion-Mediated Homo and Hybrid Base Pairs: Impact of Mismatch Structure, Helical Environment, and Nucleobase Substituents on DNA Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Aza-7-deaza-2'-deoxyguanosine and 2'-Deoxycytidine Form Programmable Silver-Mediated Base Pairs with Metal Ions in the Core of the DNA Double Helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. 5-Aza-7-deazaguanine - Wikipedia [en.wikipedia.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. tandfonline.com [tandfonline.com]

Technical Deep Dive: 5-Aza-7-deaza Guanosine Spectroscopy & Characterization

The following technical guide details the spectroscopy and characterization of 5-Aza-7-deaza Guanosine (often abbreviated as dZ or P in specific genomic contexts). This guide is structured to provide actionable data for identification, purity assessment, and structural validation.

Chemical Identity & Structural Logic

5-Aza-7-deaza Guanosine is a nucleoside analogue that fundamentally alters the hydrogen-bonding landscape of the guanine core while mimicking its steric profile. It is a critical component of expanded genetic alphabets (e.g., Hachimoji DNA) and a scaffold for stable silver-mediated base pairing.

Core Scaffold Analysis

The molecule is based on the imidazo[1,2-a]-1,3,5-triazine ring system. Unlike canonical guanosine, two atomic substitutions redefine its electronic properties:

-

Position 5 (Bridgehead): Carbon is replaced by Nitrogen (5-Aza ).[1][2]

-

Position 7: Nitrogen is replaced by Carbon (7-Deaza ).[1][2][3]

These changes invert the donor/acceptor profile at the Watson-Crick face, converting N1 from a hydrogen bond donor (in Guanine) to an acceptor.[2]

Structural Visualization

The following diagram maps the atomic transformation from Guanosine to 5-Aza-7-deaza Guanosine, highlighting the numbering shift essential for interpreting NMR data.

Caption: Structural evolution from Purine to Imidazo-triazine scaffold. Note the inversion of electronic properties at N1 and N7.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for verifying the 5-aza-7-deaza substitution pattern. The lack of N7 removes the deshielding effect on H8, while the new bridgehead Nitrogen (N5) alters the chemical environment of the pyrimidine ring.

Experimental Protocol: Sample Preparation

-

Solvent: DMSO-d

is preferred over D -

Concentration: 5–10 mg in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO quintet at 2.50 ppm).

H NMR Data (Proton Assignments)

The following table synthesizes characteristic shifts for the 2'-deoxyribonucleoside form (5-aza-7-deaza-dG).

| Position (Purine Numbering) | Chemical Shift ( | Multiplicity | Assignment Logic |

| H-8 (Imidazole Ring) | 7.40 – 7.60 | Singlet (s) | Distinctive aromatic proton. Shifts upfield relative to Guanosine H8 due to 7-deaza substitution (C vs N). |

| H-7 (7-Deaza pos.) | 6.30 – 6.60 | Doublet (d) or s | Diagnostic Peak. Absent in natural Guanosine. Presence confirms 7-deaza modification. |

| NH | 6.80 – 7.20 | Broad Singlet | Exchangeable. Visible in DMSO-d |

| H-1' (Anomeric) | 6.00 – 6.20 | Triplet (t) | Pseudotriplet characteristic of |

| H-3' | 4.30 – 4.40 | Multiplet (m) | Sugar proton. |

| H-4' | 3.70 – 3.80 | Multiplet (m) | Sugar proton. |

| H-2' / H-2'' | 2.00 – 2.50 | Multiplet (m) | Characteristic of deoxyribose (2' position has no OH). |

Expert Insight: In 7-substituted derivatives (e.g., 7-iodo-5-aza-7-deaza-dG ), the H-7 signal disappears , and the H-8 singlet typically shifts downfield (deshielding by Iodine) to ~7.8–8.0 ppm. This disappearance is the primary confirmation of successful 7-functionalization.

C NMR Data (Carbon Skeleton)

| Position | Shift ( | Note |

| C=O (C6/C4 systematic) | 155 – 160 | Carbonyl carbon. |

| C-NH | 150 – 154 | Guanidine-like carbon. |

| C-8 | 130 – 135 | Imidazole ring carbon. |

| C-7 | 95 – 105 | Diagnostic. Significantly upfield compared to N7 in purines. |

| C-1' (Sugar) | 83 – 86 | Anomeric carbon. |

Mass Spectrometry (MS) Characterization

Mass spectrometry confirms the molecular weight and provides a "fingerprint" fragmentation pattern. The 5-aza-7-deaza scaffold is notably more stable under MALDI conditions than its 7-aza counterparts.

Ionization & Molecular Weight

-

Formula: C

H -

Exact Mass: 279.0968 Da

-

Base Only (Aglycone): 163.06 Da (Substituted) / 151.05 Da (Unsubstituted Core)

| Mode | Species | Observed | Interpretation |

| ESI (+) | [M+H] | 280.1 | Protonated molecular ion. |

| ESI (+) | [M+Na] | 302.1 | Sodium adduct (common in biological buffers). |

| ESI (+) | [Base+H] | 152.1 | Diagnostic Fragment. Loss of sugar (cleavage of glycosidic bond). |

| MALDI | [M+H] | 280.1 | High stability; less fragmentation than standard purines. |

Fragmentation Pathway (MS/MS)

Fragmentation is dominated by the cleavage of the

-

Precursor:

280 (Nucleoside) -

Primary Loss: Neutral loss of deoxyribose (-116 Da).

-

Product Ion:

152 (5-Aza-7-deaza-Guanine base). -

Secondary Fragmentation: The imidazo-triazine core is robust, but high-energy collision can trigger Retro-Diels-Alder (RDA) cleavage of the triazine ring, typically losing cyanic acid (HCNO, 43 Da) or similar small nitriles.

Application Logic & Stability

Understanding the physical properties of this nucleoside is crucial for experimental design in drug development or genomic engineering.

Workflow: Stability & Pairing Logic

The following diagram illustrates the decision-making process for using 5-aza-7-deaza-dG in experimental workflows.

Caption: Application-dependent pairing strategies for 5-Aza-7-deaza Guanosine.

Key Stability Metrics

-

Acid Stability: The

-glycosidic bond of 5-aza-7-deaza nucleosides is significantly more stable towards acid hydrolysis than native purines. This allows for more aggressive chemical synthesis conditions (e.g., solid-phase DNA synthesis). -

Fluorescence: Unlike Guanosine (which is effectively non-fluorescent), 5-aza-7-deaza derivatives often exhibit distinct fluorescence, especially when 7-substituted, making them useful as intrinsic probes.

References

-

Hoshika, S., et al. (2019).[4] Hachimoji DNA and RNA: A genetic system with eight building blocks. Science. Link

-

Seela, F., & Kondhare, D. (2018). 5-Aza-7-deaza-2'-deoxyguanosine and 2'-Deoxycytidine Form Programmable Silver-Mediated Base Pairs. Chemistry - A European Journal. Link

-

Leonard, P., et al. (2020). 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization. Acta Crystallographica. Link

-

Schneider, K., & Chait, B. T. (1995). Increased stability of nucleic acids containing 7-deaza-guanosine... by matrix-assisted laser desorption mass spectrometry. Nucleic Acids Research.[5] Link

Sources

5-Aza-7-deaza Guanosine: A Stabilized Scaffold for Nucleic Acid Engineering and Antiviral Development

Executive Summary

5-Aza-7-deaza Guanosine (and its 2'-deoxy derivative) represents a critical evolution in nucleoside analogue chemistry. While traditional 5-aza-nucleosides (e.g., 5-azacytidine, 5-azaguanosine) are potent epigenetic modulators and antimetabolites, their utility is severely compromised by the hydrolytic instability of the 1,3,5-triazine ring. By simultaneously replacing the N7 nitrogen with carbon (7-deaza) and the C5 carbon with nitrogen (5-aza), this analogue stabilizes the s-triazine system within an imidazo[1,2-a]-1,3,5-triazin-4(8H)-one scaffold.

This guide details the physicochemical advantages of this modification, its specific utility in overcoming the fragility of "all-purine" RNA/DNA strands, and its emerging role as a robust backbone for antiviral drug development and MALDI-MS sequencing applications.

Part 1: Chemical Architecture & Stability Mechanism

The Instability Problem of Canonical 5-Aza Nucleosides

To understand the value of 5-Aza-7-deaza Guanosine, one must first recognize the failure mode of its parent compounds. Canonical 5-azaguanosine is highly susceptible to hydrolytic ring opening at the 5,6-double bond of the triazine ring, particularly in aqueous solutions. This degradation is rapid, often occurring within hours, which complicates formulation and reduces bioavailability.

The 5-Aza-7-deaza Solution

The introduction of the 7-deaza modification (replacing N7 with C7) exerts a profound stabilizing effect on the N-glycosidic bond and the heterocyclic ring system.

-

Electronic Stabilization: The carbon at position 7 alters the electron density of the heteroaromatic system, preventing the nucleophilic attack that typically cleaves the triazine ring.

-

Steric & Hydrogen Bonding: The C7-H group prevents Hoogsteen base pairing (which requires N7), forcing the molecule into Watson-Crick geometry. This is critical for maintaining strict duplex fidelity in engineered oligonucleotides.

Structural Comparison & Degradation Logic

The following diagram illustrates the structural divergence and the stability logic.

Figure 1: Comparative stability pathways. The 7-deaza modification blocks the hydrolytic ring-opening pathway that renders canonical 5-azaguanosine inactive.

Part 2: Applications in Therapeutics & Biotechnology[1]

Antiviral Drug Development

The imidazo-triazine scaffold has shown promise against RNA viruses, particularly Flaviviruses (e.g., Bovine Viral Diarrhea Virus, Yellow Fever Virus, West Nile Virus).

-

Mechanism: As a nucleoside analogue, it acts as a chain terminator or mutagen upon incorporation by viral RNA-dependent RNA polymerases (RdRp).

-

Advantage: Unlike standard guanosine analogues, the 5-aza-7-deaza modification resists enzymatic cleavage by purine nucleoside phosphorylases (PNP), increasing intracellular half-life.

Oligonucleotide Engineering ("All-Purine" DNA/RNA)

In structural biology and aptamer development, 5-Aza-7-deaza Guanosine is a tool for controlling strand topology.[1]

-

Strand Orientation: It can induce antiparallel strand orientation in purine-purine duplexes (e.g., pairing with Isoguanosine), whereas natural Guanine-Isoguanosine pairs might favor parallel strands.[1]

-

Hoogsteen Blocking: By removing N7, it eliminates "wobble" or Hoogsteen binding, forcing the oligonucleotide into a defined Watson-Crick geometry. This is essential for crystallographic studies and high-fidelity aptamers.

Sequencing by Mass Spectrometry (MALDI-MS)

Sanger sequencing using Mass Spectrometry requires dideoxy-terminators that survive the ionization process.

-

The Issue: Standard 5-aza-purines fragment during MALDI ionization due to the unstable triazine ring.

-

The Fix: 5-Aza-7-deaza-2'-deoxyguanosine triphosphates are stable under MALDI conditions, allowing for precise mass determination of sequencing ladders.[2]

Part 3: Experimental Protocols

Protocol A: Solid-Phase Synthesis Incorporation

Objective: Incorporate 5-Aza-7-deaza-dG into an oligonucleotide sequence using phosphoramidite chemistry.

Reagents:

-

5-Aza-7-deaza-dG Phosphoramidite (0.1 M in anhydrous acetonitrile).

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

-

Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

Workflow:

| Step | Function | Critical Parameter |

|---|---|---|

| 1. Coupling | Condensation of phosphoramidite to 5'-OH | Extended Time: Increase coupling time to 6–10 minutes (vs 2 min for standard G) due to steric bulk of the modified base. |

| 2. Oxidation | P(III) to P(V) conversion | Standard iodine oxidation is compatible; no special modification needed. |

| 3. Capping | Block unreacted 5'-OH | Use standard Acetic Anhydride/N-Methylimidazole. |

| 4. Deprotection | Removal of protecting groups | Gentle Conditions: Use 33% Ammonia at 55°C for 12-16h. Avoid "UltraFast" deprotection reagents (e.g., AMA) if possible to prevent ring damage, though the 7-deaza ring is relatively robust. |

Validation:

-

Analyze purity via Anion Exchange HPLC (Dionex DNAPac PA200).

-

Confirm mass via ESI-MS . Expect mass shift consistent with C -> N substitution (+1 Da) and N -> C substitution (-1 Da) relative to G? Correction: 5-aza (C->N) is +1 mass unit; 7-deaza (N->C) is +1 mass unit (N=14, C=12+H=1 = 13). Net mass change must be calculated precisely based on formula.

-

Guanine: C5H5N5O

-

5-aza-7-deaza-Guanine: C5H5N5O (Isomeric). The molecular weight is virtually identical (151.13 g/mol ), making MS identification rely on fragmentation patterns or high-res exact mass if isotopes differ.

-

Protocol B: Comparative Hydrolytic Stability Assay

Objective: Quantify the stability advantage of 5-Aza-7-deaza-G vs. 5-Aza-G.

-

Preparation:

-

Prepare 1 mM stocks of (A) 5-Azaguanosine and (B) 5-Aza-7-deaza Guanosine in DMSO.

-

Dilute to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4) and Acetate Buffer (pH 5.0) .

-

-

Incubation:

-

Incubate samples at 37°C in a thermomixer.

-

-

Sampling:

-

Aliquot 50 µL at T=0, 1h, 4h, 12h, 24h, and 48h.

-

Immediately quench/freeze or inject.

-

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Gradient: 0-20% Acetonitrile in 0.1% TEAA buffer over 20 mins.

-

Detection: UV at 260 nm.

-

-

Data Processing:

-

Plot % Peak Area Remaining vs. Time.

-

Expected Result: Compound A (5-Aza-G) will show >50% degradation within 12-24h (appearance of formyl-derivatives). Compound B (5-Aza-7-deaza) should remain >95% intact at 48h.

-

Part 4: Synthesis & Pathway Visualization

The following diagram outlines the enzymatic synthesis pathway using E. coli Purine Nucleoside Phosphorylase (PNP), a green chemistry alternative to chemical synthesis.

Figure 2: Enzymatic transglycosylation pathway. E. coli PNP catalyzes the transfer of the sugar moiety from a donor (Uridine) to the 5-aza-7-deaza base, offering a stereoselective route to the nucleoside.

References

-

Seela, F., et al. (2020).[3] 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization. Acta Crystallographica Section C. Link

-

Dukhan, D., et al. (2005).[3] Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents. Nucleosides, Nucleotides & Nucleic Acids.[4][3][5][6][7][8][9][10][11][12] Link

-

Kirpekar, F., et al. (2000). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry.[2] Nucleic Acids Research.[3] Link

-

Hockova, D., et al. (2024).[6] Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides. Molecules (MDPI). Link

-

Sigma-Aldrich. Product Information: 5-Azacytidine Stability and Solubility. Link

Sources

- 1. 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 5‐Aza‐7‐deazaguanine–Isoguanine and Guanine–Isoguanine Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. mdpi.com [mdpi.com]

- 11. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]

- 12. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of a Modified Nucleoside

An In-depth Technical Guide to the Synthesis and Purification of 5-Aza-7-deaza Guanosine

5-Aza-7-deaza Guanosine is a synthetic analogue of the natural nucleoside guanosine. Its structure is distinguished by two key modifications to the purine ring system: the nitrogen atom at position 7 is replaced by a carbon atom (a deaza modification), and a nitrogen atom is introduced at position 5 (an aza modification). This structural alteration fundamentally changes the hydrogen bonding capabilities of the nucleobase. Unlike guanine, which has a hydrogen bond donor at N1, the 5-aza-7-deazaguanine base presents a hydrogen bond acceptor at this position.[1] This modification allows it to form unconventional base pairs, such as with isoguanine, enabling the construction of novel DNA and RNA structures with unique properties.[1][2] These characteristics make 5-Aza-7-deaza Guanosine and its derivatives valuable tools in biotechnology, diagnostics, and as potential therapeutic agents, particularly in the development of anti-flavivirus compounds.[3]

The synthesis and purification of this molecule, however, present significant challenges, primarily centered on controlling the stereochemistry of the glycosidic bond and separating the resulting anomeric mixtures. This guide provides a detailed exploration of the synthetic pathways, purification strategies, and analytical validation required to produce high-purity 5-Aza-7-deaza Guanosine for research and drug development.

Part 1: Chemical Synthesis Strategies

The synthesis of 5-Aza-7-deaza Guanosine hinges on the successful execution of two primary stages: the construction of the heterocyclic 5-aza-7-deazaguanine base (an imidazo[1,2-a]-s-triazine) and its subsequent coupling to a protected ribose or deoxyribose sugar, a process known as glycosylation.

The Glycosylation Challenge: Controlling Stereochemistry

The most critical step in the synthesis is the formation of the N-glycosidic bond between the nucleobase and the sugar moiety. A significant challenge is that the glycosylation of the weakly nucleophilic imidazo[1,2-a]-s-triazine base is not stereospecific.[3] This results in the formation of both the desired β-anomer (which mimics the natural configuration) and the α-anomer.

Several glycosylation methods have been employed to address this challenge:

-

Phase-Transfer Catalysis: Glycosylation can be performed under liquid-liquid or solid-liquid phase-transfer conditions using catalysts like tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) or the cryptand TDA-1.[3] This method involves the reaction of the anion of the protected nucleobase with a protected sugar halide, such as 2-deoxy-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride.[3]

-

Sodium Hydride (NaH) Condensation: This method utilizes a strong base (NaH) to deprotonate the nucleobase, forming a sodium salt that then reacts with the protected sugar.[3]

-

Vorbrüggen Conditions: This widely used method in nucleoside synthesis can also be applied, typically involving a silylated nucleobase and a protected sugar acetate in the presence of a Lewis acid catalyst.[3]

Regardless of the method, a mixture of α and β anomers is typically formed, necessitating a robust purification strategy.[3]

A Representative Synthetic Protocol

The following protocol outlines a general approach to the synthesis of 5-Aza-7-deaza-2′-deoxyguanosine.

Step 1: Preparation of the Protected Nucleobase The synthesis begins with the appropriate 2-aminoimidazo[1,2-a]-s-triazin-4-one precursor. To ensure regioselectivity in the subsequent glycosylation, the exocyclic amino group is often protected, for instance, as an isobutyryl amide.[1]

Step 2: Glycosylation Reaction

-

The protected 5-aza-7-deazaguanine base is dissolved in an anhydrous aprotic solvent such as acetonitrile.

-

A base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., TDA-1) are added to the suspension.[1]

-

A solution of a protected sugar halide, for example, 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride (Hoffer's sugar), in the same solvent is added dropwise at room temperature.

-

The reaction is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product containing a mixture of protected α and β anomers.

Step 3: Deprotection

-

The crude mixture of protected nucleosides is treated with a solution of ammonia in methanol.[1]

-

The reaction is stirred overnight at room temperature to remove the protecting groups from the sugar (e.g., toluoyl) and the base (e.g., isobutyryl).

-

The solvent is evaporated to yield the crude mixture of 5-Aza-7-deaza-2′-deoxyguanosine anomers.

Below is a conceptual workflow of the synthesis process.

Caption: General workflow for the synthesis of 5-Aza-7-deaza Guanosine.

Part 2: Purification Methodologies

The purification of 5-Aza-7-deaza Guanosine is complicated by the nearly identical chromatographic mobility of the α and β anomers in their unprotected state, making direct separation by standard column chromatography exceedingly difficult.[1]

The Anomer Separation Strategy

A field-proven strategy involves derivatizing the crude anomeric mixture to alter the physical properties of the anomers, thereby facilitating their separation. The most common approach involves the selective protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.[1]

Protocol for Anomer Separation:

-

DMT Protection: The crude anomeric mixture from the deprotection step is dissolved in anhydrous pyridine.

-

4,4′-Dimethoxytrityl chloride (DMT-Cl) is added, and the reaction is stirred at room temperature for several hours.[1]

-

The reaction is quenched, and the crude product is extracted.

-

Chromatographic Separation: The resulting mixture of 5'-O-DMT-protected α and β anomers now exhibits different polarities and can be effectively separated using silica gel column chromatography.

-

DMT Deprotection: The separated anomers are individually treated with a mild acid (e.g., dichloroacetic acid in dichloromethane) to remove the DMT group, yielding the pure α and β anomers.

Chromatographic Techniques

-

Silica Gel Column Chromatography: This is the primary method for separating the DMT-protected anomers. A gradient elution system, typically with a mixture of dichloromethane and methanol, is effective.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is an indispensable tool for both the analysis of purity and the semi-preparative purification of the final products.[4] A C18 column with a water/acetonitrile or water/methanol gradient is commonly used.

-

Anion-Exchange Chromatography: For derivatives like nucleoside triphosphates, which carry a significant negative charge, anion-exchange chromatography is the method of choice for purification.[5][6]

Sources

- 1. 5‐Aza‐7‐deazaguanine–Isoguanine and Guanine–Isoguanine Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. dupont.com [dupont.com]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Technical Guide: Antiviral Screening & Mechanism Profiling of 5-Aza-7-deaza Guanosine

Introduction & Mechanistic Rationale

5-Aza-7-deaza Guanosine (and its derivatives, such as ZX-2401) represents a specialized class of "bridgehead" modified nucleoside analogs. Unlike standard guanosine analogs (e.g., Ribavirin), the modification at the 5- (aza) and 7- (deaza) positions of the purine ring confers unique physicochemical properties.

Why Use This Analog?

-

Enzymatic Stability: The 7-deaza modification renders the N-glycosidic bond highly resistant to cleavage by purine nucleoside phosphorylases (PNP). This extends the intracellular half-life of the active triphosphate metabolite.

-

Polymerase Targeting: Once phosphorylated by host kinases, the triphosphate form (5-aza-7-deaza-GTP) competes with natural GTP for incorporation by viral RNA-dependent RNA polymerases (RdRp).[1]

-

Broad-Spectrum Potential: Efficacy has been documented against Flaviviridae (HCV, Dengue, Zika, Yellow Fever) and Pestiviruses (BVDV).

Experimental Workflow: The "Self-Validating" System

To ensure data integrity, antiviral screening must be coupled with rigorous cytotoxicity profiling. An antiviral effect is only valid if it occurs at concentrations significantly lower than those causing host cell death.

Workflow Visualization

The following diagram outlines the critical path for validating 5-Aza-7-deaza Guanosine, moving from compound preparation to mechanistic confirmation.

Caption: Logical workflow for nucleoside analog screening. Step 2 is critical: Antiviral assays must be performed below the CC50 threshold to rule out toxicity-induced viral suppression.

Protocol A: Compound Preparation & Handling

Nucleoside analogs often suffer from poor aqueous solubility. Proper handling is the first step in reproducibility.

Materials:

-

5-Aza-7-deaza Guanosine (Lyophilized powder)

-

Dimethyl Sulfoxide (DMSO), Hybri-Max™ sterile grade

-

Vortex mixer

Procedure:

-

Weighing: Weigh the compound in a static-free environment.

-

Solubilization: Dissolve to a master stock concentration of 10 mM or 20 mM in 100% DMSO.

-

Note: Avoid aqueous buffers for the master stock to prevent hydrolysis during long-term storage.

-

-

Aliquoting: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C (short term, <1 month) or -80°C (long term).

-

Working Solution: On the day of the assay, dilute the DMSO stock into pre-warmed cell culture media.

-

Critical Check: Ensure the final DMSO concentration on cells is <0.5% (v/v) to avoid solvent toxicity.

-

Protocol B: Cytotoxicity Profiling (MTS Assay)

Before assessing antiviral activity, you must determine the CC50 (Cytotoxic Concentration 50%).[2] We recommend the MTS assay over ATP assays for initial screening as it measures metabolic activity directly linked to cell viability without lysing cells immediately, allowing for visual inspection.

Target Cells: Vero (for Flaviviruses), Huh-7 (for HCV), or BHK-21.

Step-by-Step Protocol:

-

Seeding: Seed cells in 96-well plates (e.g., 1.0 × 10⁴ cells/well) in 100 µL standard growth media. Incubate for 24 hours at 37°C/5% CO₂.

-

Treatment: Remove media. Add 100 µL of media containing serial dilutions of 5-Aza-7-deaza Guanosine (Range: 0.1 µM to 200 µM).

-

Controls: Include "Media Only" (Blank) and "Cells + DMSO Only" (Vehicle Control).

-

-

Incubation: Incubate for 48–72 hours (matching the duration of the intended antiviral assay).

-

Development: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One) to each well.

-

Read: Incubate 1–4 hours until color develops. Measure absorbance at 490 nm .

-

Calculation:

-

Plot log(concentration) vs. % Viability to derive CC50.

-

Protocol C: Antiviral Efficacy (Plaque Reduction / CPE)

This protocol focuses on the Plaque Reduction Assay , the gold standard for lytic viruses (e.g., Zika, West Nile). For non-lytic viruses (e.g., HCV), use a qPCR-based viral yield reduction assay or Replicon Luciferase assay.

Step-by-Step Protocol:

-

Seeding: Seed Vero cells in 24-well plates to achieve 90–100% confluence overnight.

-

Infection:

-

Wash cells with PBS.

-

Infect with virus at a low MOI (e.g., 0.01 or ~50–100 PFU/well) in a small volume (200 µL).

-

Incubate for 1 hour with gentle rocking every 15 mins (Adsorption phase).

-

-

Treatment Overlay:

-

Remove viral inoculum.

-

Add semi-solid overlay media (e.g., 1% Methylcellulose or Agarose in DMEM) containing serial dilutions of 5-Aza-7-deaza Guanosine.

-

Critical: The highest concentration used here must be ≤ ½ of the CC50 determined in Protocol B.

-

-

Incubation: Incubate for 3–5 days (virus dependent) until plaques are visible.

-

Fixation & Staining:

-

Fix cells with 4% Formaldehyde (directly through the overlay or after removing agarose).

-

Stain with 1% Crystal Violet.

-

-

Counting: Count plaques manually or using an automated imager.

-

Analysis: Calculate EC50 (Effective Concentration 50%).

Data Analysis & Interpretation

The ultimate metric for a lead compound is the Selectivity Index (SI) .

| Parameter | Definition | Target Value |

| CC50 | Concentration killing 50% of host cells | High (> 50–100 µM) |

| EC50 | Concentration inhibiting 50% of viral replication | Low (< 1–5 µM) |

| SI | Ratio of CC50 / EC50 | > 10 (Minimum) > 50 (Ideal) |

Example Data Table (Hypothetical):

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI | Interpretation |

| Zika (ZIKV) | Vero | 2.5 | > 200 | > 80 | Promising Lead |

| Dengue (DENV-2) | Huh-7 | 4.1 | 150 | 36.5 | Active |

| HCV (Replicon) | Huh-7.5 | 0.8 | 150 | 187.5 | Highly Potent |

Mechanism of Action: Intracellular Activation

Understanding how 5-Aza-7-deaza Guanosine works is vital for explaining resistance profiles. It functions as a prodrug.

Metabolic Pathway Diagram

The following diagram illustrates the intracellular activation cascade required for the compound to inhibit the viral polymerase.

Caption: Intracellular metabolic activation. The nucleoside must be triphosphorylated by host kinases to compete with natural GTP at the viral polymerase active site.[1]

Advanced Validation: Time-of-Addition Assay

To confirm the target is the replication stage (Polymerase) and not entry:

-

Infect cells at T=0.

-

Add Compound at various intervals: -1h (Pre-treatment), 0h (Co-treatment), +2h, +4h, +8h post-infection.

-

Result: If the compound is a polymerase inhibitor, efficacy remains high even when added 2–4 hours post-infection (after entry). If efficacy drops immediately after T=0, it is likely an entry inhibitor.

References

-

Dukhan, D., et al. (2005). "Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents." Nucleosides, Nucleotides and Nucleic Acids.

-

Eyer, L., et al. (2016). "Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses." Antiviral Chemistry and Chemotherapy.

-

Olsen, D. B., et al. (2004). "A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties." Antimicrobial Agents and Chemotherapy.

-

BenchChem. "Application Notes and Protocols for Antiviral Assays of Nucleoside Analogs."

-

Pruijssers, A. J., & Denison, M. R. (2019). "Nucleoside analogues for the treatment of coronavirus infections." Current Opinion in Virology.

Sources

Application Note: Probing the Major Groove: 5-Aza-7-deaza Guanosine as a Precision Tool for Elucidating DNA-Protein Interactions

Abstract

The specific recognition of DNA sequences by proteins is a fundamental process that governs gene expression, replication, and repair. A primary interface for this recognition is the major groove of the DNA double helix, where the N7 atom of guanine acts as a critical hydrogen bond acceptor. Isolating the contribution of this single atomic contact is experimentally challenging. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 5-Aza-7-deaza Guanosine, a guanosine analogue, to precisely dissect the role of the guanine N7 in DNA-protein interactions. We present the underlying mechanism, detailed protocols for its incorporation and use in key biochemical assays, and a framework for data interpretation.

Introduction: The Challenge of Reading the Genetic Code

Proteins that bind DNA in a sequence-specific manner must distinguish between the four different base pairs. They achieve this primarily by probing the unique pattern of hydrogen bond donors, acceptors, and methyl groups exposed in the major and minor grooves of the DNA. The N7 atom of guanine is a key feature in the major groove, frequently serving as a hydrogen bond acceptor for amino acid side chains of transcription factors and other DNA-binding proteins.

However, confirming the existence and energetic importance of a specific protein-N7 interaction is non-trivial. A crystal structure may suggest a potential hydrogen bond, but it does not quantify its contribution to binding affinity. This is where chemical biology offers an elegant solution. By substituting a natural nucleobase with a synthetic analogue, we can systematically perturb the interaction interface. 5-Aza-7-deaza Guanosine is a powerful analogue for this purpose. The replacement of the N7 atom with a carbon-hydrogen group effectively "deletes" a hydrogen bond acceptor from the major groove.[1] Observing the functional consequences of this substitution—such as a loss of binding affinity—provides direct evidence for a crucial protein-N7 contact.

The Tool: Mechanism and Rationale of 5-Aza-7-deaza Guanosine

The utility of 5-Aza-7-deaza Guanosine stems from its subtle yet significant chemical modifications.

-

7-deaza Modification: The substitution of the nitrogen at position 7 with a carbon atom removes the lone pair of electrons that makes the N7 atom a hydrogen bond acceptor. This is the primary modification for probing protein interactions.

-

5-aza Modification: The replacement of the carbon at position 5 with a nitrogen atom helps to maintain an electronic character in the purine ring that is more similar to the natural guanine, minimizing structural distortions that could arise from the 7-deaza modification alone.

This dual modification creates a probe that is structurally very similar to guanosine and can be incorporated into DNA without significantly altering the overall double helix conformation.[2] The key experimental logic is illustrated below.

Caption: Logical basis for using 5-Aza-7-deaza Guanosine to probe DNA-protein interactions.

By comparing the binding affinity of a protein to a DNA sequence containing a canonical guanine versus one with a 5-Aza-7-deaza Guanosine at a specific position, we can directly quantify the energetic contribution of the N7 hydrogen bond to the stability of the complex.

Experimental Protocols & Workflows

The successful application of this analogue begins with its incorporation into a synthetic DNA oligonucleotide, which is then used in various binding assays.

Protocol: Oligonucleotide Synthesis and Quality Control

The site-specific incorporation of 5-Aza-7-deaza Guanosine is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer.

Methodology:

-

Reagent Preparation: Obtain the 5-Aza-7-deaza-dG phosphoramidite from a reputable supplier. Ensure it is dissolved in anhydrous acetonitrile to the recommended concentration for your synthesizer.

-

Synthesis Cycle:

-

Rationale: The synthesis proceeds via a standard cycle of detritylation, coupling, capping, and oxidation.

-

Step 1 (Coupling): Program the synthesizer to introduce the modified base at the desired sequence position. Expert Tip: Modified phosphoramidites can sometimes have slightly lower coupling efficiencies. To ensure a high yield of the full-length product, it is advisable to use an extended coupling time (e.g., 120-180 seconds) for the modified base.

-

Step 2 (Deprotection): After synthesis, the oligonucleotide is cleaved from the solid support and deprotected. Use the deprotection conditions (e.g., ammonium hydroxide, AMA) recommended by the phosphoramidite supplier to ensure complete removal of all protecting groups without damaging the modified base.[3]

-

-

Purification:

-

Rationale: Purity is paramount for quantitative binding studies. Incomplete synthesis products (n-1 sequences) must be removed as they can interfere with the assay.

-

Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying modified oligonucleotides. Reverse-phase HPLC is often sufficient. For applications requiring the highest purity, denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution is recommended.

-

-

Quality Control:

-

Rationale: Verification of the final product's identity and purity is a non-negotiable step.

-

Method: Use mass spectrometry (e.g., ESI-MS) to confirm the correct mass of the oligonucleotide, which will be different from the unmodified sequence. Purity should be assessed by analytical HPLC or capillary electrophoresis.

-

Protocol: Comparative Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a powerful technique to qualitatively and semi-quantitatively assess differences in binding affinity.[4][5]

Caption: Experimental workflow for comparative EMSA.

Methodology:

-

Probe Preparation:

-

Synthesize and purify two sets of complementary oligonucleotides: one pair representing the native sequence and the other containing the 5-Aza-7-deaza Guanosine substitution.

-

Label one strand of each pair with a suitable tag (e.g., an infrared dye like IRDye® 700, biotin, or ³²P).[6]

-

Anneal the labeled strand with its complementary strand by heating to 95°C for 5 minutes and then allowing it to cool slowly to room temperature.[7]

-

-

Binding Reactions:

-

Rationale: Setting up parallel reactions with both probes allows for a direct comparison under identical conditions.

-

Setup (per 20 µL reaction):

-

1X Binding Buffer (e.g., 20 mM HEPES pH 7.6, 50 mM KCl, 1 mM DTT, 5% Glycerol)

-

1 µg Non-specific competitor DNA (e.g., Poly(dI-dC))

-

0.1 nM Labeled Probe (either native or modified)

-

Variable concentration of purified protein (e.g., 0-500 nM)

-

-

Incubate at room temperature for 20-30 minutes to allow binding to reach equilibrium.[8]

-

-

Electrophoresis and Detection:

-

Load samples onto a native polyacrylamide gel and run in a cold buffer (e.g., 0.5x TBE) to prevent dissociation of the complex.

-

Visualize the gel using an appropriate imaging system (e.g., an infrared imager for fluorescent probes or autoradiography for radioactive probes).

-

-

Data Interpretation: A significant reduction in the amount of shifted (protein-bound) probe for the modified DNA compared to the native DNA at the same protein concentration indicates that the N7 atom is important for binding. Quantifying the bands allows for the estimation of an apparent dissociation constant (Kd).

Protocol: Quantitative Analysis by Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic data, allowing for a precise quantification of binding affinity (Kd), as well as association (ka) and dissociation (kd) rates.[9][10]

Methodology:

-

Chip Preparation:

-

Rationale: Immobilizing the DNA onto the sensor chip allows the protein to be flowed over as the analyte. A biotin-streptavidin linkage is a common and robust method.[11]

-

Synthesize the native and modified DNA probes with a 5' or 3' biotin tag.

-

Immobilize the biotinylated DNA onto separate flow cells of a streptavidin-coated sensor chip. One flow cell should be left blank or immobilized with a non-specific DNA sequence to serve as a reference.

-

-

Kinetic Analysis:

-

Rationale: Injecting a series of protein concentrations allows for the determination of kinetic rate constants.

-

Prepare a dilution series of the purified protein in a suitable running buffer (e.g., HBS-EP+).

-

Inject each protein concentration over the flow cells for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

-

-

Data Analysis:

-

Subtract the reference flow cell signal from the active flow cell signals to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract ka, kd, and calculate Kd (kd/ka).

-

Data Presentation and Interpretation

| DNA Probe | ka (1/Ms) | kd (1/s) | Kd (nM) | Fold Change in Affinity |

| Native Guanine | 2.1 x 10⁵ | 1.5 x 10⁻³ | 7.1 | - |

| 5-Aza-7-deaza Guanosine | 1.8 x 10⁵ | 9.0 x 10⁻³ | 50.0 | ~7-fold weaker |

A significant increase in the dissociation rate (kd) for the modified probe is a classic hallmark of a disrupted hydrogen bond, providing strong, quantitative evidence for the role of the guanine N7 in stabilizing the protein-DNA complex.

Authoritative Grounding & Conclusion

The use of modified nucleosides like 7-deazaguanine to probe DNA-protein interactions is a well-established technique in chemical biology. Studies have successfully used this approach to elucidate recognition mechanisms for DNA-modifying enzymes and transcription factors.[12] The protocols described herein are based on established methodologies for oligonucleotide synthesis and biophysical analysis.[13][14]

References

-

Title: 5‐Aza‐7‐deazaguanine–Isoguanine and Guanine–Isoguanine Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts Source: Chemistry – A European Journal (via NIH) URL: [Link]

-

Title: Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents Source: ScienceDirect URL: [Link]

-

Title: 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system Source: PubMed Central URL: [Link]

-

Title: Nucleobase Functionalized 5-Aza-7-deazaguanine Ribo- and 2'-Deoxyribonucleosides: Glycosylation, Pd-Assisted Cross-Coupling and Photophysical Properties. Source: Semantic Scholar URL: [Link]

-

Title: Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry Source: PubMed Central URL: [Link]

-

Title: A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA Source: Nucleic Acids Research (via NIH) URL: [Link]

-

Title: 5-Aza-7-deazaguanine-Isoguanine and Guanine-Isoguanine Base Pairs in Watson-Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts Source: PubMed URL: [Link]

-

Title: The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation Source: PubMed Central URL: [Link]

-

Title: Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry Source: Rapid Communications in Mass Spectrometry (via NIH) URL: [Link]

-

Title: An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides Source: Journal of Visualized Experiments (JoVE) (via NIH) URL: [Link]

-

Title: Surface plasmon resonance assays of DNA-protein interactions Source: PubMed URL: [Link]

-

Title: Analysis of Protein–DNA Interactions Using Surface Plasmon Resonance Source: ResearchGate (PDF) URL: [Link]

-

Title: Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides Source: Protocols.io URL: [Link]

-

Title: 7-Deazaguanines in DNA: Functional and Structural elucidation of a DNA modification system Source: PDXScholar URL: [Link]

-

Title: Oligonucleotides Incorporating 8-Aza-7-deazapurines: Synthesis and Base Pairing of Nucleosides with Nitrogen-8 as a Glycosylation Position. Source: ResearchGate URL: [Link]

-

Title: An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides Source: Journal of Visualized Experiments (JoVE) URL: [Link]

-

Title: Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Electrophoresis Mobility Shift Assay Source: Bio-protocol URL: [Link]

-

Title: How Is SPR Used To Study DNA Interactions? Source: YouTube URL: [Link]

-

Title: Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs Source: RSC Advances (via NIH) URL: [Link]

-

Title: Electrophoretic Mobility Shift Assay Guide Source: LI-COR Biosciences URL: [Link]

-

Title: Biosensor Technologies: SPR, BLI and DNA Nanolevers Source: YouTube URL: [Link]

-

Title: TECHNICAL BRIEF – Synthesis of Long Oligonucleotides Source: Glen Research URL: [Link]

-

Title: Guidebook for the Synthesis of Oligonucleotides Source: Chemie Brunschwig URL: [Link]

-

Title: Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage Source: Knowledge at UChicago URL: [Link]

Sources

- 1. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Aza-7-deazaguanine-Isoguanine and Guanine-Isoguanine Base Pairs in Watson-Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. licorbio.com [licorbio.com]

- 7. protocols.io [protocols.io]

- 8. Video: An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides [jove.com]

- 9. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 14. researchgate.net [researchgate.net]

solid-phase synthesis of 5-Aza-7-deaza Guanosine phosphoramidite

Application Note: Solid-Phase Incorporation of 5-Aza-7-deaza-2'-deoxyguanosine (dZ) Phosphoramidite

Executive Summary

This guide details the protocol for the solid-phase oligonucleotide synthesis (SPOS) incorporation of 5-Aza-7-deaza-2'-deoxyguanosine (often abbreviated as dZ ). Unlike canonical guanosine, dZ replaces the N7 nitrogen with a carbon (7-deaza) and the C5 carbon with a nitrogen (5-aza).[1][2] This modification alters the hydrogen bonding landscape—shifting the acceptor/donor profile—and significantly impacts the electronic properties of the base.

Key Applications:

-

G-Quadruplex Destabilization: The lack of N7 prevents Hoogsteen hydrogen bonding, disrupting G-tetrad formation.

-

Silver-Mediated Base Pairing: dZ forms stable metal-mediated base pairs (dZ–Ag⁺–dC), used in DNA nanowire construction.[1]

-

Sequencing & Stability: The 7-deaza modification stabilizes the

-glycosidic bond against hydrolysis compared to 5-aza-2'-deoxyguanosine, making it compatible with standard synthesis cycles, provided specific coupling modifications are observed.

Pre-Synthesis Considerations

Chemical Handling & Storage

Modified phosphoramidites are cost-intensive and sensitive to hydrolysis.

-

Storage: Store lyophilized powder at -20°C under argon.

-

Reconstitution: Allow the bottle to equilibrate to room temperature before opening to prevent condensation.

-

Solvent: Anhydrous Acetonitrile (ACN) with water content <30 ppm is mandatory.

-

Concentration: Dissolve to 0.1 M . If the amidite is not fully soluble, addition of 10-15% anhydrous Dichloromethane (DCM) is permissible, though pure ACN is preferred for coupling efficiency.

Protecting Group Strategy

The exocyclic amine of dZ is typically protected with an Isobutyryl (iBu) or Dimethylformamidine (dmf) group.

-

Compatibility: Both are compatible with standard nucleobase protection (Bz-A, Bz-C, iBu-G).

-

Deprotection: Compatible with standard Ammonium Hydroxide deprotection, but requires temperature control to prevent ring degradation (see Section 4).

Solid-Phase Synthesis Protocol

Platform: Applied Biosystems 394, MerMade, or equivalent automated synthesizers. Scale: 1 µmol (Adjust volumes linearly for larger scales).

The Synthesis Cycle

The incorporation of dZ requires modification of the Coupling step. Standard times (2 mins) are insufficient due to the electronic alteration of the tetrazole-intermediate and potential steric factors at the 7-position.

| Step | Reagent | Standard Time | Modified Time (dZ) | Critical Notes |

| 1. Detritylation | 3% TCA in DCM | 60-80 sec | Standard | Monitor trityl color (orange) to verify previous coupling. |

| 2. Activation | 0.25M ETT or BTT | - | - | Do not use Tetrazole. ETT/BTT are stronger activators required for modified bases. |

| 3. Coupling | 0.1 M dZ Amidite | 2 min | 6 - 10 min | CRITICAL: Extended contact time ensures high coupling efficiency (>98%). |

| 4. Capping | Ac2O / N-Me-Im | 15-30 sec | Standard | Acetylates unreacted 5'-OH to prevent deletion mutations. |

| 5. Oxidation | 0.02 M Iodine/H2O | 30-60 sec | Standard | Converts P(III) to stable P(V). |

Workflow Visualization

The following diagram illustrates the modified synthesis cycle logic.

Figure 1: Solid-phase synthesis cycle highlighting the critical extension of the coupling time for the 5-Aza-7-deaza-G monomer.

Post-Synthetic Processing (Deprotection)

This is the phase where most errors occur with "aza" nucleosides. While the 7-deaza modification stabilizes the glycosidic bond, the 5-aza ring can still be sensitive to harsh, prolonged alkaline conditions.

Preferred Method: UltraMild Chemistry

If the rest of the oligonucleotide sequence allows (i.e., using Pac-A, Ac-C, iPr-Pac-G), use UltraMild deprotection to ensure maximum integrity.

-

Reagent: 0.05 M Potassium Carbonate in Methanol.

-

Conditions: Room Temperature for 4 hours.

-

Advantage: Eliminates risk of ring opening or deamination.

Standard Method (Ammonia)

If using standard protecting groups (Bz-A, Bz-C), Ammonia is necessary.

-

Reagent: Concentrated Ammonium Hydroxide (28-30%).

-

Conditions: 55°C for 12-16 hours OR Room Temperature for 24-36 hours .

-

Warning: Avoid temperatures >60°C. Do not use "Rapid Deprotection" protocols (AMA at 65°C) unless validated, as the high temperature/strong base combination can degrade the 5-aza heterocycle.

Quality Control & Analysis

HPLC Profile

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Clarity).

-

Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

-

Gradient: 5% to 35% B over 30 mins.

-

Observation: dZ is more hydrophobic than standard Guanosine. Expect the dZ-containing oligo to elute slightly later than the unmodified control sequence.

Mass Spectrometry (MALDI-TOF)

-

Matrix: 3-Hydroxypicolinic acid (3-HPA) is preferred.

-

Stability: Unlike 5-azacytidine, which fragments easily, 5-aza-7-deaza-G is relatively stable in MALDI.

-

Verification: Molecular weight calculation must account for the atomic substitutions:

-

Guanosine (G): C₁₀H₁₃N₅O₄

-

5-Aza-7-deaza-G (dZ): C₁₀H₁₃N₅O₄ (Isomer)

-

Note: The molecular weight is identical to canonical dG (MW difference is 0). Verification relies on fragmentation patterns or enzymatic digestion analysis (snake venom phosphodiesterase), where dZ elutes distinctly from dG.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield (<95%) | Insufficient activation time or water contamination. | 1. Increase coupling time to 10 mins.2. Use fresh 0.25M ETT activator.3. Ensure amidite is dissolved in <30ppm water ACN. |

| N-1 Deletion (Missing dZ) | Steric hindrance at 7-position. | Double coupling: Run the coupling step twice before capping. |

| Degradation (Extra Peaks) | Ring opening during deprotection. | Switch to "UltraMild" deprotection (K2CO3/MeOH) or lower Ammonia temp to RT.[5] |

| Precipitation in Line | Amidite concentration too high or cold spots. | Ensure delivery lines are dry. Dilute slightly with 10% DCM if solubility is persistent issue. |

Scientific Rationale & Mechanism

The stability of this nucleoside compared to 5-azacytidine is derived from the 7-deaza modification. In natural 5-aza compounds, the N5 position makes C6 highly electrophilic, leading to hydration and ring opening. By replacing N7 with Carbon (7-deaza), the electron density of the system is modulated, strengthening the

Pathway Visualization: Stability Logic

Figure 2: Structural logic detailing how the 7-deaza modification counteracts the instability usually associated with 5-aza modifications.

References

-

Seela, F., & Debelak, H. (2000). The N8-(2'-Deoxyribofuranosyl)imidazo[1,2-a]-1,3,5-triazine-2(8H)-4(3H)-dione System: Synthesis and Properties of 5-Aza-7-deaza-2'-deoxyguanosine. Nucleosides, Nucleotides and Nucleic Acids, 19(10-12), 1691–1701. [Link]

-

Seela, F., & Rosemeyer, H. (2002).[6] 5-Aza-7-deazaguanine DNA: Recognition and strand orientation of oligonucleotides containing the 'anomalous' nucleosides isoguanine and 5-aza-7-deazaguanine.[6] Nucleic Acids Research, 30(21), 4618–4626. [Link]

-

Kondhare, D., et al. (2020).[2] 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization. Acta Crystallographica Section C, 76(5). [Link]

-

Glen Research. (2023). Deprotection Guide: Considerations for Modified Bases. Glen Research Technical Notes. [Link]

-

Schneider, K., & Chait, B. T. (1995). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry.[7][8] Nucleic Acids Research, 23(9), 1570–1575. [Link]

Sources

- 1. 5-Aza-7-deaza-2'-deoxyguanosine and 2'-Deoxycytidine Form Programmable Silver-Mediated Base Pairs with Metal Ions in the Core of the DNA Double Helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atdbio.com [atdbio.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Developing Aptamers with 5-Aza-7-deaza Guanosine (ADG)

This application note provides a comprehensive technical guide for the development of aptamers utilizing 5-Aza-7-deaza-2'-deoxyguanosine (ADG) . This modified nucleoside analog offers unique physicochemical properties that distinguish it from canonical Guanosine, enabling the generation of aptamers with enhanced structural diversity, nuclease resistance, and novel metal-binding capabilities.[1][2]

Executive Summary

The incorporation of 5-Aza-7-deaza-2'-deoxyguanosine (ADG) —an isomer of guanosine possessing an imidazo[1,2-a]-1,3,5-triazine core—into aptamer libraries represents a strategic advancement in nucleic acid engineering.[1][2] Unlike standard 7-deaza-G, which is primarily used to resolve G-quadruplex issues in PCR, ADG introduces a profound alteration to the electronic landscape of the major groove while maintaining Watson-Crick base-pairing fidelity with Cytosine.[1][2]

Key Advantages:

-

Structural Novelty: The 5-aza/7-deaza modification alters stacking interactions and hydrogen bonding potentials, allowing the formation of unique tertiary motifs (e.g., cation-selective tetraplexes) inaccessible to natural DNA.[1][2]

-

Metallo-Base Pairing: ADG residues are competent for silver-mediated base pairing (

), enabling the development of "metallo-aptamers" for sensing or catalysis.[1][2] -

Nuclease Resistance: The modified heterocyclic ring confers resistance to specific nucleases that recognize the N7-position of purines.[1][2]

Scientific Foundation & Mechanism[1]

Chemical Architecture

Standard Guanosine possesses a purine ring system.[1][2] ADG modifies this by swapping the Nitrogen at position 7 with a Carbon (7-deaza) and the Carbon at position 5 with a Nitrogen (5-aza).[1][2]

-

Canonical Guanosine: Purine core (Imidazo[4,5-d]pyrimidine).[1][2] Hydrogen bond donor at N1, N2; Acceptor at O6, N7.[1][2]

-

5-Aza-7-deaza Guanosine (ADG): Imidazo[1,2-a]-1,3,5-triazine core.[1][2][3]

Base Pairing & Recognition

Despite the structural rearrangement, ADG maintains the donor-donor-acceptor pattern required to pair with Cytosine.[1][2]

-

Neutral pH: Forms a standard Watson-Crick pair with Cytosine (2 H-bonds).[1][2]

-

Acidic pH: Can form a stable tri-hydrogen bonded pair, enhancing duplex stability under specific conditions.[1][2][4]

-

Sequencing Transparency: Because ADG pairs with Cytosine, standard polymerases read it as "G" during sequencing, simplifying the post-SELEX workflow.[1][2]

Structural Visualization

The following diagram illustrates the mechanistic shift in base properties and the SELEX logic.

Caption: Structural transition from Guanosine to ADG and its downstream effects on aptamer properties and sequencing compatibility.

Protocol: ADG-Modified SELEX

Reagents & Materials

-

Library Template: ssDNA library (N40 random region) flanked by constant primer binding sites.

-

Modified dNTP Mix:

-

Polymerase: High-fidelity thermostable polymerase tolerant of modified bases.[1][2]

-

Buffer: 10x Polymerase Buffer (Mg2+ optimized).

-

Target: Purified protein or small molecule of interest.

Workflow Overview

| Phase | Step | Description | Critical Parameter |

| I. Library Gen | 1. Synthesis | PCR amplification of the starting library using ADG-dGTP instead of dGTP. | dNTP Ratios |

| II. Selection | 2. Incubation | Incubate ADG-DNA pool with target.[1][2] | Buffer Stringency |

| 3. Partitioning | Separate bound vs. unbound sequences (Filter/Beads). | Washing | |

| III. Recovery | 4. Elution | Recover bound sequences (Heat/Urea).[1][2] | Yield |

| IV. Regen | 5. PCR Amp | Amplify eluted ssDNA using ADG-dGTP for the next round.[1][2] | Cycle Number |

| V. Analysis | 6. Sequencing | Sanger or NGS of the final pool.[1][2] | Reads as 'G' |

Detailed Step-by-Step Protocol

Step 1: Initial Library Synthesis (Primer Extension)

To convert the synthetic ssDNA library (containing standard G) into the ADG-modified form.[1][2]

-

Mix Preparation:

-

Extension Cycle:

-

95°C for 2 min (Denaturation)

-

55°C for 30 sec (Annealing)

-

72°C for 15 min (Extension - Longer time ensures full replacement)

-

-

Purification: Purify the dsDNA product using a PCR cleanup column or PAGE to remove unincorporated ADG-dGTP.[1][2]

Step 2: Strand Separation

Generate ssDNA for selection.[1][2]

-

Method: Lambda Exonuclease digestion (if using phosphorylated reverse primer) or Streptavidin-bead separation (if using biotinylated reverse primer).[1][2]

-

Validation: Verify ssDNA generation on a 10% Urea-PAGE gel. The ADG-modified DNA may migrate differently than standard DNA due to mass/charge differences.[1][2]

Step 3: Selection Rounds (SELEX)[1][2]

-

Folding: Heat ssDNA (1 µM) to 95°C for 5 min, then snap-cool on ice to encourage stable secondary structures.

-

Incubation: Mix folded ADG-DNA with the target in Selection Buffer (e.g., PBS + MgCl2).[1][2]

-

Partitioning: Use Nitrocellulose filters (for proteins) or magnetic beads (for tagged targets).[1][2] Wash 3-5 times with Selection Buffer.[1][2]

-

Elution: Elute bound DNA with 7 M Urea/EDTA and heat (95°C, 5 min).

Step 4: PCR Regeneration

Amplification is the most critical step when using ADG.[1][2]

-

PCR Mix:

-

Cycling:

Characterization & Sequencing[1][5]

Sequencing "Transparency"

A major advantage of ADG is its compatibility with standard sequencing pipelines.[1][2]

-

Sanger/NGS: When the ADG-modified aptamer is sequenced, the polymerase used in the sequencing reaction (e.g., BigDye) will incorporate Cytosine opposite the ADG residues.[1][2]

-

Result: The returned sequence will show "Guanine" at the ADG positions.[1][2]

-

Action: You must mentally (or computationally) map "G" in the sequence data back to "ADG" for your final aptamer synthesis.

Binding Affinity (Kd) Determination

To validate the final aptamer, you must synthesize the specific sequence using ADG phosphoramidites or enzymatic incorporation.[1][2]

-

Protocol: Perform a Filter Binding Assay or Surface Plasmon Resonance (SPR).[1][2]

-

Control: Synthesize the same sequence using standard Guanosine. Compare the

of the ADG-aptamer vs. the G-aptamer.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low PCR Yield | Polymerase stalling at ADG residues. | Switch to Deep Vent (exo-) or KOD XL.[1][2] Increase extension time (1 min/kb). Increase ADG-dGTP concentration. |

| Smearing on Gel | Incomplete extension or primer dimers.[1][2] | Optimize annealing temp. Reduce primer concentration.[1][2] Perform "Hot Start" manually.[1][2] |

| Loss of Affinity | ADG modification disrupts essential G-contacts. | This is expected for some sequences.[1][2][5] Screen more clones. The library will evolve to utilize the ADG features. |

| Sequencing Failure | Secondary structure is too stable.[1][2] | Add 5% DMSO or Betaine to the sequencing reaction.[1][2] ADG-rich regions can form very stable structures.[1][2] |

References

-

Seela, F., & Driller, H. (1989).[1][2] Alternating d(G-C)3 and d(C-G)3 hexanucleotides containing 7-deaza-2'-deoxyguanosine or 8-aza-7-deaza-2'-deoxyguanosine: synthesis and duplex stability.[1][2] Nucleic Acids Research.[1][2] Link

-

Kondhare, D. D., et al. (2020).[1][2] Synthesis of clickable 5-aza-7-deaza-2'-deoxyguanosine and its application in DNA labeling.[1][2] Organic & Biomolecular Chemistry.[1][2][3][4][6][7] Link

-

Hollenstein, M. (2012).[1][2] Synthesis of deoxynucleoside triphosphates and their application in SELEX. Molecules.[1][2][3][4][6][7][8][9][10] Link[1][2]

-

Siegmund, V., et al. (2012).[1][2] Screening mutant DNA polymerases for the efficient incorporation of modified nucleotides. Angewandte Chemie International Edition.[1][2] Link[1][2]

Sources

- 1. WO2008082601A2 - Compounds and pharmaceutical compositions for the treatment of viral infections - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]